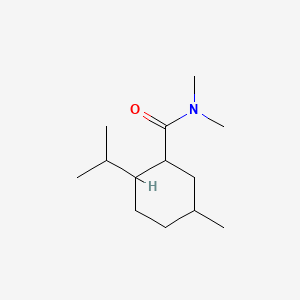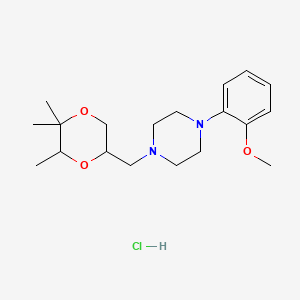
Dichlorobis(1,1'-thiobis(benzene))platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(1,1’-thiobis(benzene))platinum is a platinum-based coordination compound with the chemical formula C24H20Cl2PtS2. This compound is known for its unique structure, where a platinum atom is coordinated with two chlorine atoms and two 1,1’-thiobis(benzene) ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(1,1’-thiobis(benzene))platinum typically involves the reaction of platinum(II) chloride with 1,1’-thiobis(benzene) in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(1,1’-thiobis(benzene))platinum are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification processes to achieve high yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(1,1’-thiobis(benzene))platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Dichlorobis(1,1’-thiobis(benzene))platinum include phosphines, amines, and other ligands that can coordinate to the platinum center. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and reactions are often carried out at elevated temperatures to facilitate ligand exchange .
Major Products Formed
The major products formed from the reactions of Dichlorobis(1,1’-thiobis(benzene))platinum depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while coordination reactions with other metal ions can result in bimetallic complexes .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(1,1’-thiobis(benzene))platinum has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical applications.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Dichlorobis(1,1’-thiobis(benzene))platinum involves its ability to coordinate with various biological molecules, such as DNA and proteins. This coordination can disrupt normal cellular processes, leading to cell death. The platinum center plays a crucial role in binding to these molecular targets, and the specific pathways involved depend on the nature of the biological molecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(1,1’-thiobis(ethane))platinum: Similar in structure but with ethane instead of benzene as the ligand.
Dichlorobis(diethylsulfide)platinum: Another platinum complex with diethylsulfide ligands.
Uniqueness
Dichlorobis(1,1’-thiobis(benzene))platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of benzene rings in the ligands can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
50525-38-7 |
|---|---|
Molekularformel |
C24H22Cl2PtS2+2 |
Molekulargewicht |
640.6 g/mol |
IUPAC-Name |
dichloroplatinum;diphenylsulfanium |
InChI |
InChI=1S/2C12H10S.2ClH.Pt/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h2*1-10H;2*1H;/q;;;;+2 |
InChI-Schlüssel |
HPTZRYYIBBQEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[SH+]C2=CC=CC=C2.C1=CC=C(C=C1)[SH+]C2=CC=CC=C2.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)


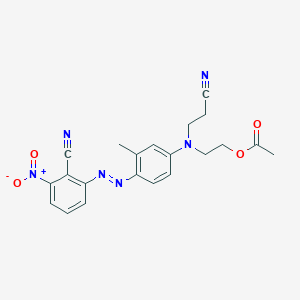
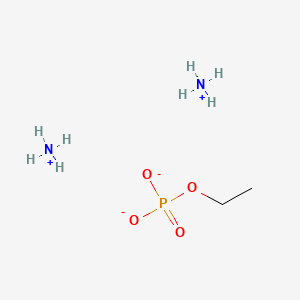

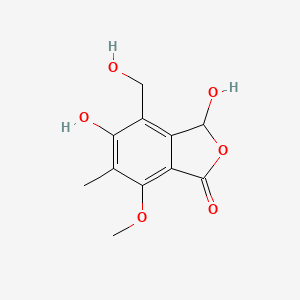
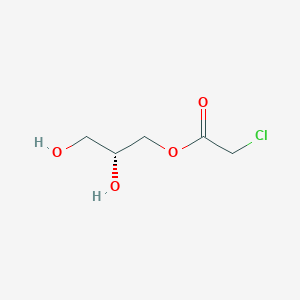
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

